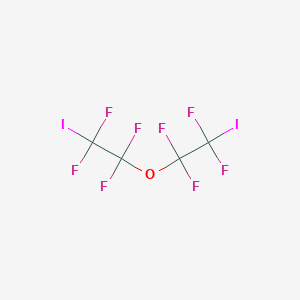![molecular formula C36H27PS B14749401 Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane CAS No. 5032-61-1](/img/structure/B14749401.png)
Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a sulfanylidene group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of biphenyl derivatives with phosphorus and sulfur-containing reagents. Common synthetic routes include:
Electrophilic Substitution: Biphenyl derivatives undergo electrophilic substitution reactions to introduce the phosphorus and sulfur groups.
Metal-Catalyzed Coupling Reactions: Reactions such as Suzuki-Miyaura and Stille coupling are employed to form the biphenyl backbone.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as:
Wurtz-Fittig Reaction: Utilized for the formation of biphenyl derivatives.
Friedel-Crafts Alkylation: Employed to introduce functional groups onto the biphenyl scaffold.
Chemical Reactions Analysis
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium, copper, and nickel catalysts are frequently used in coupling reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Produced via reduction reactions.
Substituted Biphenyls: Result from various substitution reactions.
Scientific Research Applications
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the biphenyl scaffold provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Triphenylphosphine: An organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Sulfenamides: Organosulfur compounds with sulfur-nitrogen bonds.
Uniqueness
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to its combination of a biphenyl scaffold with a sulfanylidene-phosphane core.
Properties
CAS No. |
5032-61-1 |
|---|---|
Molecular Formula |
C36H27PS |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tris(4-phenylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H27PS/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
InChI Key |
GFKSGLJKCRHILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(=S)(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


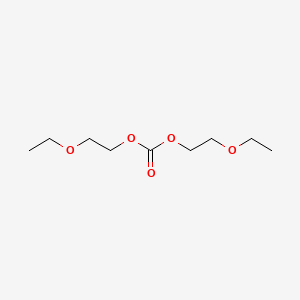

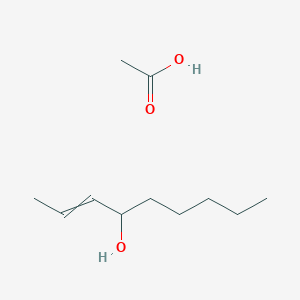
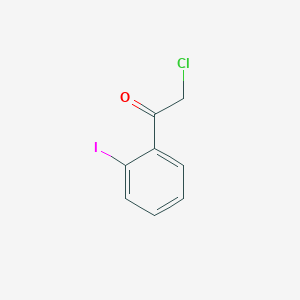
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
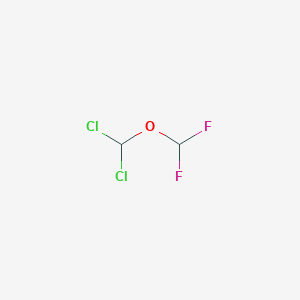
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
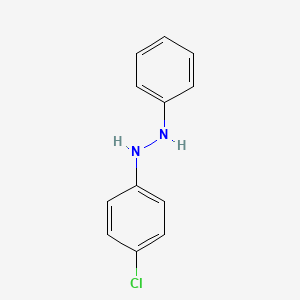



![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
